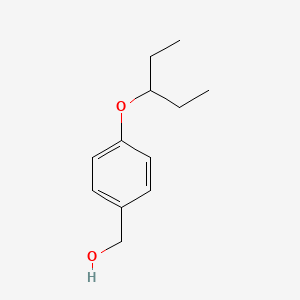
(4-(1-Ethylpropoxy)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(1-Ethylpropoxy)phenyl)methanol, commonly known as 4-EPPM, is a synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is derived from phenol, and is a member of the phenylmethanol family. 4-EPPM has been studied for its biochemical and physiological effects, and has been found to have a variety of uses in laboratory experiments.
科学的研究の応用
4-EPPM has been studied for its potential applications in scientific research. It has been used as a model compound to study the effects of environmental pollutants on human health. It has also been used to study the effects of oxidative stress on cells in vitro. Additionally, 4-EPPM has been used to study the effects of different drugs on the human body.
作用機序
The mechanism of action of 4-EPPM is not yet fully understood. It is believed that the compound acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. Additionally, it is believed that 4-EPPM can interact with certain receptors in the body, which may lead to changes in gene expression and other biochemical processes.
Biochemical and Physiological Effects
4-EPPM has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and lipoxygenase. Additionally, it has been found to modulate the activity of certain receptors, such as the serotonin 5-HT2A receptor. In animal studies, 4-EPPM has been found to have anti-inflammatory and anti-oxidative effects.
実験室実験の利点と制限
The use of 4-EPPM in laboratory experiments has several advantages. It is a relatively small molecule, which makes it easy to work with and manipulate. Additionally, it is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 4-EPPM in laboratory experiments. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not biodegradable, making it difficult to dispose of.
将来の方向性
There are several potential future directions for the study of 4-EPPM. Further research is needed to better understand the mechanism of action of the compound and its effects on the human body. Additionally, research is needed to identify new applications for 4-EPPM in laboratory experiments. Finally, research is needed to develop new methods for the synthesis of 4-EPPM.
合成法
4-EPPM can be synthesized from phenol and ethylpropoxide in a two-step process. In the first step, the phenol is reacted with ethylpropoxide in the presence of an acid catalyst to form the intermediate, 4-ethylpropoxy phenol. In the second step, the intermediate is treated with methanol in the presence of a base catalyst to form 4-EPPM. This method of synthesis is relatively straightforward and can be scaled up to synthesize larger quantities of 4-EPPM.
特性
IUPAC Name |
(4-pentan-3-yloxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-8,11,13H,3-4,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWMXEDVPWZDIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)
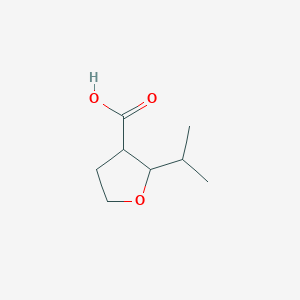

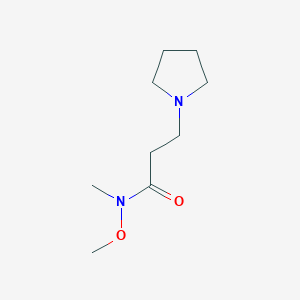




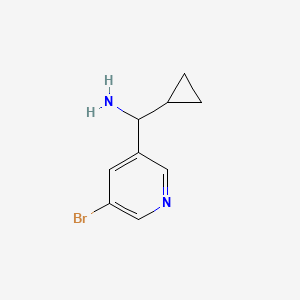
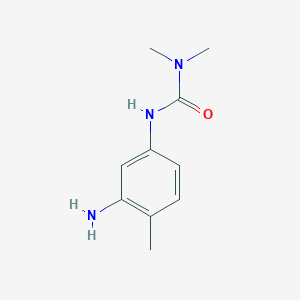

![1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1380193.png)